N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
CAS No.: 1210659-94-1
Cat. No.: VC5279680
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210659-94-1 |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.43 |
| IUPAC Name | N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22) |
| Standard InChI Key | RUAKVROPZHGDNA-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 |
Introduction
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic organic compound that integrates three distinct functional groups: a furan ring, a morpholine moiety, and a benzo[d]thiazole core. This structural combination imparts significant chemical and biological versatility, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Structural Features
The molecular structure of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is characterized by:
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Furan Ring: Known for its electron-rich aromaticity, contributing to biological activity.
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Morpholine Group: Enhances solubility and bioavailability.
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Benzo[d]thiazole Core: A pharmacophore with diverse therapeutic applications.
Biological Activity
This compound exhibits a wide range of biological activities due to its heterocyclic framework:
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Antimicrobial Properties:
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Anticancer Potential:
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Other Activities:
Synthesis and Preparation
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide involves multistep reactions:
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Intermediate Formation:
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Preparation of 2-amino benzo[d]thiazole.
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Coupling with furan-2-carboxylic acid under controlled conditions.
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Final Coupling:
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Reaction with morpholine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Optimization of reaction parameters (e.g., temperature, solvent, pH) is critical for yield and purity.
Comparison with Similar Compounds
| Compound | Structural Similarity | Key Differences | Applications |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Shares benzo[d]thiazole core | Lacks furan and morpholine groups | Anticancer, antimicrobial |
| Furan-2-carboxamides | Contains furan ring | Lacks benzo[d]thiazole moiety | Antibacterial, anti-inflammatory |
| Thiazolyl derivatives | Contains thiazole ring | Different substituents on nitrogen atom | Anticancer, antioxidant |
Molecular Mechanisms
The biological activity of this compound is attributed to:
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Electrophilic and Nucleophilic Substitutions:
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The thiazole ring undergoes these reactions, enabling interactions with biomolecules.
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Target Pathways:
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Metabolic Pathways:
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Likely metabolized by cytochrome P450 enzymes, as observed in related compounds.
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Limitations and Future Research
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Unknown Dosage Effects:
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No data on the effects of varying dosages in animal or human models.
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Toxicity Studies:
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Comprehensive toxicity profiling is essential to evaluate safety.
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Potential Applications:
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Further exploration into its role as an anticancer agent or antimicrobial drug is warranted.
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Table 2: Biological Activities of Related Compounds
| Activity | Related Compound Class | Reported Effectiveness |
|---|---|---|
| Antimicrobial | Furan derivatives | Comparable to standard antibiotics . |
| Anticancer | Thiazole derivatives | Cytotoxic against MCF7 cell lines . |
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